molecular formula C22H23N3O3 B2921926 N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1004640-23-6

N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2921926
CAS No.: 1004640-23-6
M. Wt: 377.444
InChI Key: DVGSCJUDABLFMP-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Biological Activity

N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazine derivatives, characterized by the presence of a methoxy group and a carboxamide functional group. Its molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, with a molecular weight of approximately 342.39 g/mol.

Biological Activity

Research has indicated that derivatives of dihydropyridazine compounds exhibit various biological activities, including:

  • Antitumor Activity : Some studies have shown that similar compounds can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For instance, pyrazole derivatives have demonstrated significant inhibitory effects against BRAF(V600E) and other cancer-related targets .
  • Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines is crucial in managing conditions like acute lung injury and sepsis. Compounds with similar structures have been noted for their ability to suppress the expression of cytokines such as IL-6 and TNF-α .
  • Antibacterial and Antifungal Properties : Certain derivatives have exhibited promising antibacterial and antifungal activities through mechanisms that disrupt microbial cell integrity .

The mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways or cancer cell survival.
  • Cell Signaling Modulation : The ability to modulate intracellular signaling pathways, such as NF-kB activation, plays a vital role in its anti-inflammatory properties.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antitumor Studies : A study on pyrazole derivatives indicated their effectiveness against various cancer cell lines by inhibiting specific tyrosine kinases .
  • Anti-inflammatory Research : Research involving 4-Oxo-N-phenyl derivatives demonstrated significant reductions in inflammatory markers in vitro, suggesting potential for therapeutic use in inflammatory diseases .
  • Antimicrobial Testing : A series of pyrazole carboxamide derivatives were synthesized and tested against phytopathogenic fungi, showing moderate to excellent antifungal activity .

Data Table

The following table summarizes the biological activities reported for related dihydropyridazine compounds:

Compound NameActivity TypeTarget/MechanismReference
Pyrazole Derivative 1AntitumorBRAF(V600E) Inhibition
4-Oxo-N-phenyl DerivativeAnti-inflammatoryIL-6 and TNF-α Suppression
Pyrazole CarboxamideAntifungalMycelia Growth Inhibition

Properties

IUPAC Name

N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-4-8-16-11-13-17(14-12-16)23-22(27)21-19(28-2)15-20(26)25(24-21)18-9-6-5-7-10-18/h5-7,9-15H,3-4,8H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGSCJUDABLFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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